molecular formula C7H6F2O2 B1358300 4,5-Difluoro-2-methoxyphenol CAS No. 246029-17-4

4,5-Difluoro-2-methoxyphenol

Cat. No.: B1358300
CAS No.: 246029-17-4
M. Wt: 160.12 g/mol
InChI Key: KDAYMGAXHSBAAJ-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-methoxyphenol is an organic compound with the molecular formula C₇H₆F₂O₂ It is a phenolic compound characterized by the presence of two fluorine atoms and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-2-methoxyphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-methoxy-4,5-difluoronitrobenzene, followed by reduction to the phenol. The reaction typically requires a strong nucleophile, such as sodium methoxide, and is carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 4,5-Difluoro-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the methoxy group or alter the fluorine substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and strong bases are employed under specific conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4,5-Difluoro-2-methoxyphenol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, including polymers and pharmaceuticals.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions due to its unique structural features.

    Industry: It is utilized in the production of specialty chemicals, coatings, and advanced materials with specific properties such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 4,5-Difluoro-2-methoxyphenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with active sites in proteins. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

    4-Fluoro-2-methoxyphenol: A related compound with a single fluorine atom, exhibiting different reactivity and properties.

    2,4-Difluorophenol: Another difluorinated phenol with distinct substitution patterns and chemical behavior.

    2-Methoxyphenol (Guaiacol): Lacks fluorine atoms, resulting in different chemical and biological properties.

Uniqueness: 4,5-Difluoro-2-methoxyphenol is unique due to the specific positioning of the fluorine atoms and the methoxy group, which confer distinct electronic and steric effects. These features influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4,5-difluoro-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAYMGAXHSBAAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 1,2-difluoro-4,5-dimethoxybenzene (5 g, 28.71 mmol, Aldrich) in methylene chloride (300 mL) cooled to 0° C. was added aluminum chloride (14.16 g, 106.2 mmol, Fluka) in several portions. At the end of the addition, the ice bath was removed and the reaction mixture was stirred at room temperature for 12 hours. Water was added to quench the reaction. Diethyl ether (200 mL) was added and the layers were separated. The aqueous layer was extracted with diethyl ether (50 mL). The combined organic layers were washed with water, brine and dried over anhydrous magnesium sulfate. The solids were filtered off and the filtrate was concentrated in vacuo. Purification of the crude residue by flash chromatography (Biotage system, 60 Å silica gel, eluting with 10% ethyl acetate in hexanes) yielded 4,5-difluoro-2-methoxy-phenol as dark oil (3.75 g, 82%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
14.16 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Sodium thiomethoxide (0.4 g) was added to a solution of 1,2-difluoro-4,5-dimethoxybenzene (1.0 g) in DMF (10 ml) at RT, then heated at 100° C. for 4 h. A further 0.8 g of sodium thiomethoxide was added, the mixture heated for a further 2 h. The mixture was cooled, partitioned between ethylacetate/2M hydrochloric acid, the organics dried and evaporated under reduced pressure, yield 1.05 g
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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